3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
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Overview
Description
3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as MOI-1182, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MOI-1182 is a heterocyclic compound that contains an indole ring and an oxadiazole ring, which gives it unique properties and potential biological activities.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Antimicrobial Activity : A variety of indole derivatives, including those with 1,3,4-oxadiazole moieties, have been synthesized and shown to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds' structure-activity relationships provide insights into their potential as antimicrobial agents (Gadegoni & Manda, 2013).
Anti-inflammatory Activity : Several indole derivatives, including those incorporating the 1,3,4-oxadiazole ring, have been evaluated for anti-inflammatory activities. Research indicates their potential in developing new anti-inflammatory drugs (Gadegoni & Manda, 2013).
Antioxidant and Anticancer Properties
Antioxidant Activity : Compounds with the indole and 1,3,4-oxadiazole structures have demonstrated significant antioxidant properties. This includes the ability to scavenge radicals and chelate metal ions, highlighting their potential as antioxidants (Verma, Saundane, & Meti, 2019).
Anticancer Potential : Indole derivatives containing the 1,3,4-oxadiazole moiety have been studied for their anticancer activities. They show promise in inhibiting the growth of various cancer cell lines, suggesting their potential as chemotherapeutic agents (Kamath, Sunil, & Ajees, 2016).
Mechanism of Action
Target of Action
The primary target of the compound 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is NF-κB . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
The compound interacts with its target, NF-κB, by inhibiting its activation . This inhibition is achieved by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of Hepatocellular Carcinoma (HCC) cells . It also abrogates the DNA binding ability and transcriptional activity of NF-κB .
Biochemical Pathways
The compound affects the NF-κB signaling pathway. By inhibiting the activation of NF-κB, it disrupts the normal functioning of this pathway, leading to a decrease in the transcription of genes regulated by NF-κB . This can have downstream effects on various biological processes, including inflammation, immunity, cell proliferation, and apoptosis .
Pharmacokinetics
The compound’s storage temperature is mentioned to be between 2-8°c , which might suggest its stability under these conditions
Result of Action
The compound induces antiproliferative effects in a dose- and time-dependent manner . It significantly increases the percentage of sub-G1 cell population and induces apoptosis . The compound also induces the cleavage of PARP and caspase-3 in a time-dependent manner .
Action Environment
The storage temperature of the compound is mentioned to be between 2-8°c , suggesting that temperature could be a factor influencing its stability
properties
IUPAC Name |
2-(1H-indol-3-yl)-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-13-14-11(15-7)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWOXTBRTCBJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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